molecular formula C20H21BrN4O4 B11121443 4-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide

4-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide

Cat. No.: B11121443
M. Wt: 461.3 g/mol
InChI Key: UFUAJRLDQOVSGU-ZMOGYAJESA-N
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Description

4-[(3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a brominated phenoxy group, a hydrazono functional group, and a benzamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZAMIDE typically involves multiple steps, starting with the preparation of the brominated phenoxyacetyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazono intermediate. The final step involves coupling this intermediate with a benzamide derivative to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted phenoxy derivatives.

Scientific Research Applications

4-[(3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and hydrazono functionality make it particularly interesting for various synthetic and research applications.

Properties

Molecular Formula

C20H21BrN4O4

Molecular Weight

461.3 g/mol

IUPAC Name

4-[[(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzamide

InChI

InChI=1S/C20H21BrN4O4/c1-12-9-15(21)5-8-17(12)29-11-19(27)25-24-13(2)10-18(26)23-16-6-3-14(4-7-16)20(22)28/h3-9H,10-11H2,1-2H3,(H2,22,28)(H,23,26)(H,25,27)/b24-13+

InChI Key

UFUAJRLDQOVSGU-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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